

(E)-C-HDMAPP ammonium as a Vy9Vδ2 T cell activator

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Compound of Interest

Compound Name: (E)-C-HDMAPP ammonium

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An In-depth Technical Guide on **(E)-C-HDMAPP Ammonium** as a Vy9Vδ2 T Cell Activator
For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Vy9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to microbial infections and cancer.[1][2] They recognize small, non-peptidic phosphorylated molecules known as phosphoantigens (pAgs).[3] The most potent natural phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HDMAPP), a metabolite produced by many bacteria and parasites.[1][3] **(E)-C-HDMAPP ammonium** is a synthetic analog of HDMAPP, where a pyrophosphonate moiety replaces the pyrophosphate group.[4][5] This modification confers significantly greater chemical and enzymatic stability, making it a more robust tool for research and potential therapeutic applications.[4][5] Like its natural counterpart, (E)-C-HDMAPP is a potent activator of Vy9Vδ2 T cells, stimulating their proliferation, cytokine production, and cytotoxic activity against target cells.[4][5]

Chemical and Physical Properties

(E)-C-HDMAPP ammonium is a crystalline solid that is soluble in aqueous solutions such as PBS.[4] Its stability in solution and in circulation is markedly higher than that of HDMAPP, which is susceptible to hydrolysis.[4][5]

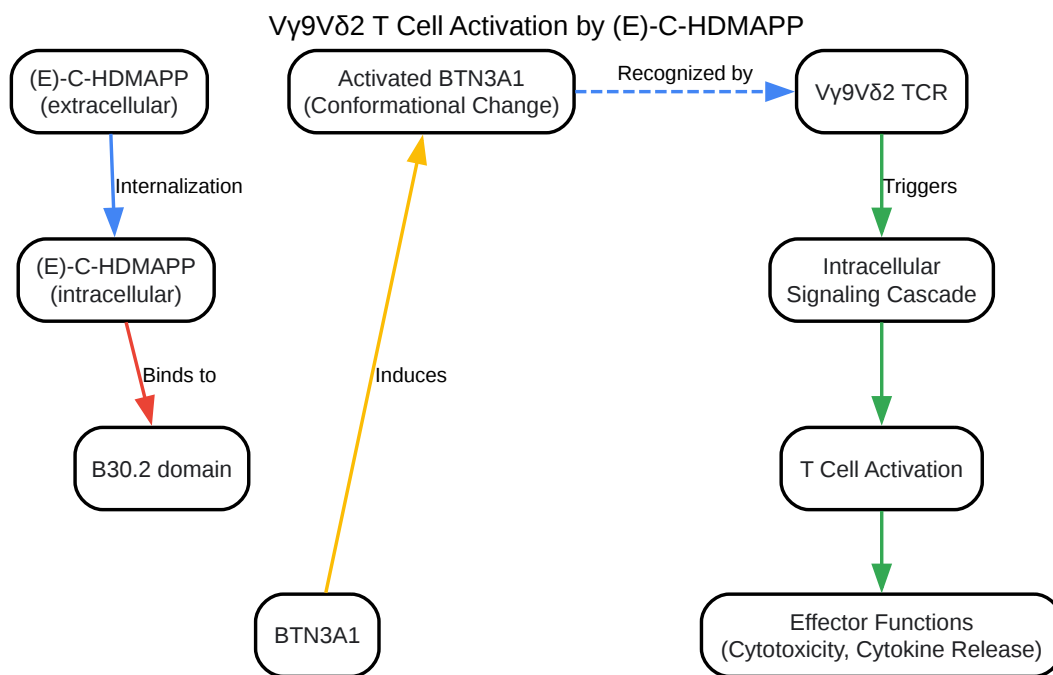
Property	Value	Reference
Chemical Name	(E)-C-HDMAPP (ammonium salt)	[4]
CAS Number	933030-60-5	[4]
Molecular Formula	C ₆ H ₁₇ NO ₇ P ₂	[4]
Molecular Weight	277.15 g/mol	[4]
Storage Temperature	-20°C	[4]
Solubility	PBS (pH 7.2): 10 mg/ml	[4]

Mechanism of Action

The activation of Vy9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP is a complex process that is dependent on the Butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or target cells.[1][6]

- **Internalization and Binding:** While the synthetic prodrug form of C-HDMAPP can bypass energy-dependent uptake, phosphoantigens generally need to be internalized by the target cell.[7] Once inside, (E)-C-HDMAPP binds to the intracellular B30.2 domain of the BTN3A1 protein.[6][8] This binding event is crucial for Vy9Vδ2 T cell activation.[6]
- **Conformational Change and Signaling:** The binding of the phosphoantigen to the B30.2 domain of BTN3A1 is thought to induce a conformational change in the extracellular domain of the protein.[9] This "inside-out" signaling mechanism alters the BTN3A1 structure in a way that can be recognized by the Vy9Vδ2 T cell receptor (TCR).[7][9]
- **TCR Recognition and T-Cell Activation:** The Vy9Vδ2 TCR on the T cell then recognizes the phosphoantigen-bound BTN3A1 on the target cell, leading to the activation of the Vy9Vδ2 T cell.[1][6] This activation results in a cascade of downstream signaling events within the T cell, leading to proliferation, cytokine secretion (e.g., IFN-γ, TNF-α), and the exertion of cytotoxic effector functions against the target cell.[2][3][10]

Signaling Pathway Diagram



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Caption: Vy9Vδ2 T cell activation by (E)-C-HDMAPP via BTN3A1.

Quantitative Data

The potency of (E)-C-HDMAPP in activating Vy9Vδ2 T cells is comparable to that of the highly potent natural phosphoantigen, HDMAPP.

Parameter	Compound	Value	Cell Type/System	Reference
IC50 (TNF- α synthesis)	(E)-C-HDMAPP	0.91 nM	$\gamma\delta$ -T lymphocytes	[4] [5]
EC50	HDMAPP	0.39 nM	V γ 9V δ 2 T lymphocytes	[11]
Effective Concentration	HDMAPP	10 nM	For V γ 9V δ 2 T cell expansion	[12]
Effective Concentration	(E)-C-HDMAPP	2 nM	For V γ 9V δ 2 T cell self-activation	[13]
Effective Concentration	IPP	40 μ M	For V γ 9V δ 2 T cell activation	[10]

Experimental Protocols

Expansion of Human V γ 9V δ 2 T Cells from PBMCs

This protocol describes the selective expansion of V γ 9V δ 2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque
- PBMCs isolated from healthy donor buffy coats
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin (Complete Medium)
- **(E)-C-HDMAPP ammonium** salt or Zoledronic acid
- Recombinant human Interleukin-2 (IL-2)

Procedure:

- Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in Complete Medium at a concentration of 1×10^6 cells/mL.
- Stimulate the PBMCs with either (E)-C-HDMAPP (a potent direct agonist) or Zoledronic acid (an indirect agonist that leads to the accumulation of endogenous IPP).[14][15] A typical starting concentration for a direct phosphoantigen like HDMAPP is around 10 nM.[12]
- Culture the cells in a humidified incubator at 37°C and 5% CO₂.
- After 2-3 days, add recombinant human IL-2 to the culture at a concentration of 100-1000 U/mL.[15][16]
- Replenish the medium with fresh Complete Medium containing IL-2 every 2-3 days to maintain a cell density of approximately 1×10^6 cells/mL.[12]
- After 10-14 days of culture, the purity of the expanded Vy9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3, Vy9-TCR, and Vδ2-TCR. Purity is typically >90%.[16]

Vy9Vδ2 T Cell Activation Assay (Cytokine Release)

This assay measures the activation of expanded Vy9Vδ2 T cells by quantifying the release of cytokines, such as IFN-γ and TNF-α, upon co-culture with target cells pulsed with (E)-C-HDMAPP.

Materials:

- Expanded Vy9Vδ2 T cells (effector cells)
- Target cell line (e.g., K562, Daudi, or other tumor cell lines)
- **(E)-C-HDMAPP ammonium salt**
- Complete Medium
- 96-well culture plates

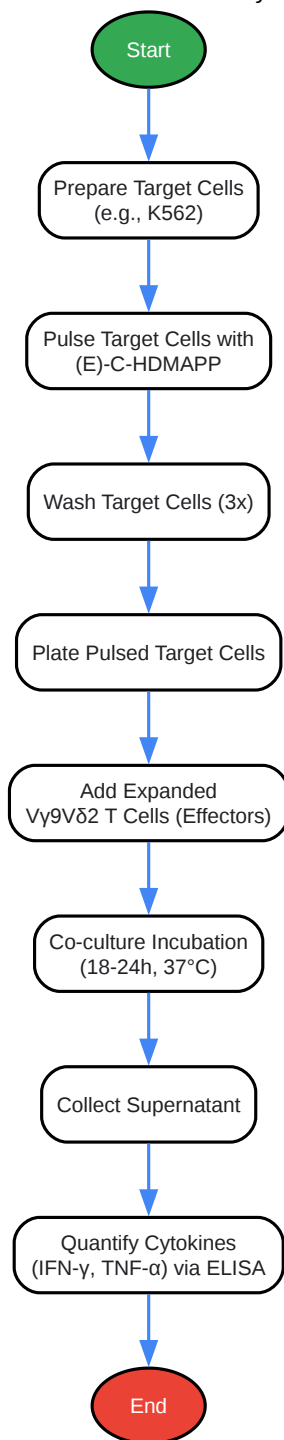
- ELISA kit for human IFN- γ or TNF- α

Procedure:

- Target Cell Preparation: a. Culture the target cells in Complete Medium. Ensure cells are in the logarithmic growth phase. b. On the day of the assay, harvest the target cells and wash them with fresh medium. c. Resuspend the target cells at a concentration of 1×10^6 cells/mL in Complete Medium. d. "Pulse" the target cells by incubating them with various concentrations of (E)-C-HDMAPP (e.g., ranging from 0.01 nM to 100 nM) for 2-4 hours at 37°C.[\[14\]](#) e. After incubation, wash the target cells extensively (at least 3 times) with fresh medium to remove any unbound (E)-C-HDMAPP.[\[14\]](#) This step is critical to prevent direct activation of the Vy9V δ 2 T cells by soluble antigen.[\[14\]](#) f. Resuspend the washed, pulsed target cells in Complete Medium at a desired concentration (e.g., 2.5×10^5 cells/mL).[\[12\]](#)
- Co-culture: a. Plate the pulsed target cells into a 96-well plate (e.g., 100 μ L/well). b. Add the expanded Vy9V δ 2 T cells (effector cells) to the wells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 5:1, 10:1). c. Include appropriate controls:
 - Vy9V δ 2 T cells with unpulsed target cells.
 - Vy9V δ 2 T cells alone.
 - Pulsed target cells alone.
 - Vy9V δ 2 T cells with a positive control stimulus (e.g., PMA/Ionomycin).
- Incubation: a. Incubate the co-culture plate for 18-24 hours at 37°C and 5% CO₂.
- Cytokine Quantification: a. After incubation, centrifuge the plate and carefully collect the supernatant from each well. b. Quantify the concentration of IFN- γ or TNF- α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Workflow Diagram

Vy9Vδ2 T Cell Activation Assay Workflow

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Caption: Workflow for a Vy9Vδ2 T cell activation assay.

Vy9Vδ2 T Cell Cytotoxicity Assay

This assay measures the ability of activated Vy9Vδ2 T cells to kill target cells.

Materials:

- Expanded and activated Vy9Vδ2 T cells (effector cells)
- Target tumor cell line
- Chromium-51 (51Cr) or a non-radioactive alternative (e.g., Calcein-AM)
- Complete Medium
- 96-well V-bottom plates

Procedure (using 51Cr Release):

- Target Cell Labeling: a. Harvest target cells and label them with 100 μCi of 51Cr for 1 hour at 37°C.[\[16\]](#) b. Wash the labeled target cells 3-4 times with medium to remove excess 51Cr. c. Resuspend the labeled target cells in Complete Medium at a concentration of 1×10^5 cells/mL.
- Co-culture: a. Plate 100 μL of the labeled target cell suspension into each well of a 96-well V-bottom plate. b. Add expanded Vy9Vδ2 T cells at various E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1). c. Set up control wells:
 - Spontaneous release: Target cells with medium only.
 - Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
- Incubation: a. Centrifuge the plate briefly to facilitate cell-cell contact. b. Incubate for 4 hours at 37°C and 5% CO2.[\[16\]](#)
- Measurement of 51Cr Release: a. After incubation, centrifuge the plate and collect a defined volume of supernatant from each well. b. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.[\[16\]](#)

- Calculation of Specific Lysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

(E)-C-HDMAPP ammonium is a powerful and stable tool for the in vitro and in vivo study of Vy9Vδ2 T cell biology. Its enhanced stability compared to natural phosphoantigens provides greater consistency in experimental results.^{[4][14]} The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of Vy9Vδ2 T cell activation for immunotherapy and other applications.

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